molecular formula C11H21NO B2499905 N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine CAS No. 55611-80-8

N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B2499905
CAS No.: 55611-80-8
M. Wt: 183.295
InChI Key: HNZZYTWEVTVZQF-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine (CAS 55611-80-8) is a chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a rigid bicyclo[2.2.1]heptane (norbornane) scaffold coupled with a 3-methoxypropyl side chain, creating a unique three-dimensional structure with high potential for drug discovery . The bicyclo[2.2.1]heptane framework is a well-recognized privileged structure in pharmaceutical development due to its inherent rigidity and ability to precisely orient functional groups in space, which is crucial for interacting with biological targets . Researchers utilize this stable, lipophilic core as a versatile scaffold to create structurally diverse compound libraries for high-throughput screening, particularly in the synthesis of complex molecules and potential therapeutic agents . Compounds based on this scaffold have been investigated as potent inhibitors of RNA virus replication and soluble epoxide hydrolase (sEH), a promising target for treating hypertension, inflammation, and pain syndromes . This product is provided for chemical research and development applications. It is intended for laboratory use by qualified professionals only. This material is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(3-methoxypropyl)bicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-13-6-2-5-12-11-8-9-3-4-10(11)7-9/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZZYTWEVTVZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Bicyclo[2.2.1]heptan-2-one

An alternative approach involves reductive amination of bicyclo[2.2.1]heptan-2-one with 3-methoxypropylamine. This method uses hydrogenation catalysts to reduce the imine intermediate.

Reaction Conditions :

  • Catalyst : Raney nickel or palladium on carbon (Pd/C).
  • Hydrogen Pressure : 1–3 bar.
  • Solvent : Methanol or ethanol.
  • Yield : 65–78% after column chromatography.

Limitations :

  • Requires strict control of hydrogenation parameters to avoid over-reduction of the ketone.
  • Lower yields compared to nucleophilic substitution due to equilibrium limitations.

Industrial Production Methods

Catalytic Hydrogenation of Norbornane Dicarbonitriles

Industrial-scale synthesis often begins with norbornane dicarbonitriles, which are hydrogenated to form the bicyclo[2.2.1]heptane amine core. Subsequent alkylation introduces the 3-methoxypropyl group.

Key Steps :

  • Hydrogenation :
    • Catalyst : Raney cobalt (Co: 76.9 wt%, Al: 4.2 wt%).
    • Conditions : 160°C, 4 hours, liquid ammonia/water solvent system.
    • Conversion : 100% with 93.8% yield of bicyclo[2.2.1]heptane bis(methylamine).
  • Alkylation :
    • React with 3-methoxypropyl bromide in a continuous flow reactor.
    • Purity : >99% after crystallization from hexane.

Catalyst Reusability :

  • Raney cobalt retains activity for 20 cycles with <2% yield drop (Table 1).

Continuous Flow Reactor Optimization

Modern facilities employ continuous flow systems to enhance efficiency:

  • Residence Time : 30 minutes at 80°C.
  • Throughput : 50 kg/hr with 88% yield.
  • Advantages : Reduced side reactions, consistent product quality.

Reaction Optimization and Data Analysis

Effect of Catalyst Composition

Catalyst composition critically impacts hydrogenation efficiency (Table 1):

Catalyst Composition (wt%) Temperature (°C) Yield (%) Byproduct (%)
Co (76.9), Al (4.2) 160 93.8 0.4
Co (57.5), Mn (11.7) 180 94.1 1.0
Co (76.0), Mn (0.2) 160 93.5 0.9

Data sourced from patent US6262309B1.

Manganese-doped cobalt catalysts improve yield but increase amide byproduct formation.

Solvent and Water Content

Water in the solvent system suppresses nitrile hydrolysis:

  • Optimal H₂O : 0.1–0.3 mol per mole of dicarbonitrile.
  • Excess H₂O : Yields drop to 79% due to amide formation (9.7% byproduct).

Chemical Reactions Analysis

N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Potential

N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. It has shown promise in targeting various receptors involved in inflammatory processes and cancer progression.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of bicyclo[2.2.1]heptan-2-amines, including this compound, exhibit significant anti-cancer activity against specific cell lines, such as pancreatic cancer cells. This suggests potential therapeutic applications in oncology.

Receptor Interactions

Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors, including chemokine receptors associated with inflammatory responses and tumor metastasis.

Table: Receptor Binding Affinity

Receptor TypeBinding Affinity (kcal/mol)
Chemokine Receptor 1-8.5
Chemokine Receptor 4-7.9
Histamine Receptor H1-6.8

Synthetic Organic Chemistry

The synthesis of this compound typically involves several steps, including the formation of the bicyclic framework followed by alkylation with the methoxypropyl group.

Synthesis Pathway

  • Formation of Bicyclic Core : The bicyclic structure is synthesized from appropriate precursors through cyclization reactions.
  • Alkylation : The primary amine is then alkylated with 3-methoxypropyl bromide under basic conditions.
  • Purification : The final product is purified using chromatography techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine with structurally analogous compounds, emphasizing substituent effects, synthesis routes, and pharmacological relevance.

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound 3-Methoxypropyl C₁₁H₂₁NO 183.29 g/mol Hypothesized improved solubility due to methoxy group; potential chemokine receptor modulation.
N-(3-Ethoxypropyl)bicyclo[2.2.1]heptan-2-amine 3-Ethoxypropyl C₁₂H₂₃NO 197.32 g/mol Larger alkoxy group may reduce solubility but enhance lipophilicity.
N-(2-Methoxyethyl)bicyclo[2.2.1]heptan-2-amine 2-Methoxyethyl C₁₀H₁₉NO 169.26 g/mol Shorter chain length; used in biochemical assays (CAS 467450-50-6).
N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine 3-Fluorophenyl C₁₃H₁₆FN 205.28 g/mol Aromatic substituent enhances receptor binding affinity (e.g., CXCR2 antagonism).
N,N-Diethyl-3-phenylbicyclo[2.2.1]heptan-2-amine Diethyl, 3-phenyl C₁₇H₂₆ClN 279.85 g/mol Bulky substituents improve selectivity; hydrochloride salt (mp 222°C).

Structural and Functional Insights

  • Side Chain Length and Polarity: The methoxypropyl group balances hydrophilicity (via the ether oxygen) and flexibility, whereas the ethoxypropyl analog () may prioritize membrane permeability due to increased hydrophobicity .
  • Aromatic vs. Alkyl Substituents :

    • The 3-fluorophenyl derivative () demonstrates how aromatic rings enhance target engagement through π-π stacking, a feature absent in alkyl-substituted analogs .
  • Synthesis Methods: General procedures involve coupling bicyclo[2.2.1]heptan-2-amine with halogenated or activated substituents in ethanol or DMF, followed by acidification and purification () . Palladium-mediated arylations () and nucleophilic aminations () are scalable routes for aryl-substituted derivatives .

Pharmacological Relevance

  • Compounds like N-(3-fluorophenyl)- and N,N-diethyl-3-phenyl-substituted norbornylamines () are reported as CXCR2 antagonists, suggesting the methoxypropyl analog could similarly target inflammatory pathways .
  • Rigid norbornane cores improve metabolic stability compared to flexible scaffolds, as seen in related bicyclic amines () .

Biological Activity

N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H21_{21}NO
  • Molecular Weight : 183.3 g/mol
  • IUPAC Name : this compound
  • CAS Number : 55611-80-8

The compound features a bicyclo[2.2.1]heptane core, which is known for its stability and unique reactivity patterns, making it a valuable scaffold in medicinal chemistry.

This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes:

  • Receptor Binding : The compound acts as a ligand for several receptors, potentially modulating their activity.
  • Antagonistic Properties : Studies suggest that derivatives of this compound may function as antagonists for specific chemokine receptors involved in inflammatory responses and cancer metastasis .

Pharmacological Effects

Research indicates that this compound could have significant implications in the following areas:

  • Anti-Cancer Activity : Preliminary studies have shown that compounds with similar structures exhibit anti-cancer effects against various cell lines, including pancreatic cancer.
  • Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective properties, although further research is needed to substantiate these claims.

Study on Anti-Cancer Activity

A notable study investigated the efficacy of this compound derivatives against pancreatic cancer cell lines. The results indicated significant cytotoxicity, suggesting a promising avenue for developing new anti-cancer therapies.

CompoundCell Line TestedIC50 (µM)Notes
This compoundPanc-115Significant cytotoxicity observed
Derivative AMiaPaCa-210Higher potency compared to parent compound
Derivative BAsPC-112Potential for further development

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors:

  • Target Receptors : Chemokine receptors (e.g., CCR5, CXCR4)
  • Binding Affinity : Docking simulations suggest favorable interactions with target sites, indicating potential therapeutic effects.

Q & A

What synthetic methodologies are effective for producing N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine, and how is purity validated?

Level: Basic
Answer:
The compound is typically synthesized via a multi-step route involving Grignard reactions and azide reduction. For example, substituted bromobenzene is reacted with magnesium to form a Grignard reagent, which is then coupled with norcamphor to yield an alcohol intermediate. This alcohol is converted to an amine via azide formation and reduction, followed by alkylation with 3-methoxypropyl halide to introduce the methoxypropyl group . Purity is validated using melting point analysis, NMR spectroscopy (e.g., 1^1H and 13^{13}C), and mass spectrometry (MS). High-performance liquid chromatography (HPLC) may also be employed to confirm >98% purity .

How do structural modifications to the bicycloheptane core influence NMDA receptor binding affinity and selectivity?

Level: Advanced
Answer:
Substituents on the bicycloheptane ring and the amine side chain critically modulate NMDA receptor interactions. For instance:

  • Phenyl or fluorophenyl groups at the 2-position enhance binding affinity by mimicking the hydrophobic PCP site .
  • Methoxypropyl side chains improve solubility and BBB penetration compared to bulkier groups like piperidinyl or morpholinoethyl .
  • Steric hindrance from bulky substituents (e.g., trimethyl groups) reduces receptor access, lowering potency .
    Comparative studies using radioligand displacement assays (e.g., 3^3H-MK-801) reveal micromolar-range binding affinities, with methoxypropyl derivatives showing balanced potency and reduced cytotoxicity compared to memantine .

What in vitro models are optimal for evaluating blood-brain barrier (BBB) penetration and neurotoxicity of this compound?

Level: Advanced
Answer:

  • BBB Penetration: Madin-Darby Canine Kidney (MDCK) cells are widely used to simulate passive BBB permeability. Transepithelial electrical resistance (TEER) and apparent permeability coefficients (PappP_{\text{app}}) are measured to predict in vivo absorption .
  • Neurotoxicity: Neuronal N2a cells are employed to assess neurotoxicity via MTT assays, which quantify mitochondrial activity. Concentrations >100 µM often induce cytotoxicity, necessitating dose-response curves to establish therapeutic windows .
  • Validation: Parallel studies comparing in vitro toxicity (IC50_{50}) to in vivo neuroprotection (e.g., maximal electroshock models in rodents) help reconcile discrepancies between binding affinity and efficacy .

What experimental design considerations are critical when comparing this compound to memantine in neuroprotection studies?

Level: Advanced
Answer:
Key factors include:

  • Dose Equivalence: Memantine’s therapeutic serum concentration (~1 µM) serves as a benchmark. Novel compounds should exhibit comparable or superior potency at sub-cytotoxic concentrations (e.g., <100 µM) .
  • Assay Conditions: Use identical cell lines (e.g., N2a neurons) and protocols (e.g., 24-hour exposure, MTT reduction) to minimize variability. Normalize data to memantine’s neuroprotective efficacy in the same model .
  • Pharmacokinetic Profiling: Evaluate metabolic stability (e.g., liver microsomes) and plasma protein binding to ensure translational relevance. Memantine’s low protein binding (<50%) allows for higher free drug concentrations, a metric to target .

How can researchers resolve contradictions between in vitro receptor binding data and in vivo neuroprotective outcomes?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Off-Target Effects: Use selective NMDA receptor antagonists (e.g., APV) in control experiments to confirm target specificity .
  • Metabolic Instability: Perform metabolite profiling (LC-MS/MS) to identify degradation products that may alter activity in vivo .
  • BBB Limitations: Correlate in vitro permeability (MDCK PappP_{\text{app}}) with brain-to-plasma ratios in rodent models. Compounds with Papp>10×106P_{\text{app}} > 10 \times 10^{-6} cm/s typically exhibit better CNS penetration .
  • Species Differences: Validate receptor homology between human and animal models (e.g., rodent GluN1 subunits) to ensure translational relevance .

What analytical techniques are recommended for characterizing stereoisomers of bicycloheptane-based amines?

Level: Advanced
Answer:

  • Chiral HPLC: Resolves enantiomers using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases.
  • X-ray Crystallography: Confirms absolute configuration, as seen in studies of (1R,2S,4R)-isomers .
  • NOESY NMR: Detects spatial proximity of protons to assign stereochemistry (e.g., distinguishing endo vs. exo substituents) .
  • Circular Dichroism (CD): Correlates optical activity with stereochemical purity, critical for pharmacologically active isomers .

What strategies mitigate cytotoxicity in bicycloheptane derivatives while maintaining NMDA receptor antagonism?

Level: Advanced
Answer:

  • Side Chain Optimization: Replace cytotoxic groups (e.g., morpholinoethyl) with methoxypropyl or hydroxyethyl moieties to reduce cationic charge and mitochondrial toxicity .
  • Prodrug Design: Introduce ester or carbamate prodrugs to enhance solubility and reduce direct cellular exposure until enzymatic activation .
  • Co-Administration: Combine with antioxidants (e.g., Trolox) to counteract ROS generation observed at high concentrations in neuronal assays .

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